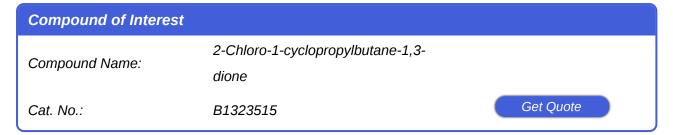


2-Chloro-1-cyclopropylbutane-1,3-dione molecular structure

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An In-Depth Technical Guide on 2-Chloro-1-cyclopropylbutane-1,3-dione

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-Chloro-1-cyclopropylbutane-1,3-dione**. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and structured data for practical application.

Molecular Structure and Properties

2-Chloro-1-cyclopropylbutane-1,3-dione is a halogenated beta-diketone featuring a cyclopropyl group. Its chemical structure is foundational to its reactivity and potential use as a building block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties



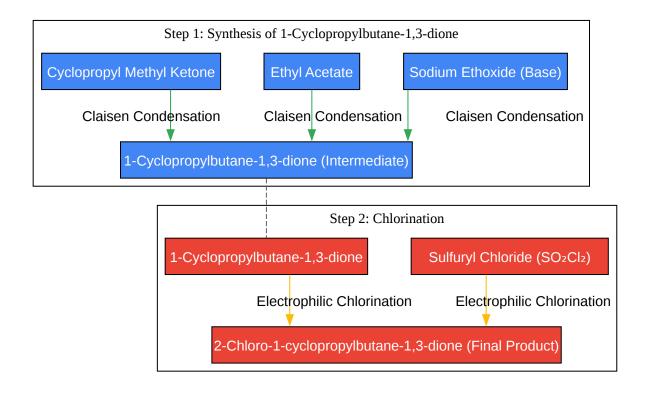
Property	Value	Source
IUPAC Name	2-chloro-1- cyclopropylbutane-1,3- dione	[1]
Molecular Formula	C7H9ClO2	[1][2]
Molecular Weight	160.60 g/mol	[1]
CAS Number	473924-31-1	[1][2]
Canonical SMILES	CC(=O)C(C(=O)C1CC1)Cl	[1]
InChI Key	NUMZQGFCEWHHCX- UHFFFAOYSA-N	[1]
Boiling Point	220.256 °C at 760 mmHg	[3]
Flash Point	88.239 °C	[3]

| Vapor Pressure | 0.114 mmHg at 25 °C |[3] |

Synthesis Pathway

The synthesis of **2-Chloro-1-cyclopropylbutane-1,3-dione** is typically achieved in a two-step process. First, the precursor 1-cyclopropylbutane-1,3-dione is synthesized. This intermediate is then chlorinated at the alpha-position to yield the final product.





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Caption: Synthesis workflow for **2-Chloro-1-cyclopropylbutane-1,3-dione**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor and its subsequent chlorination.

Synthesis of 1-Cyclopropylbutane-1,3-dione (Intermediate)

This protocol is based on the Claisen condensation of cyclopropyl methyl ketone and ethyl acetate.[4][5]

Materials and Reagents:



- Cyclopropyl methyl ketone (1.0 eq)
- Ethyl acetate (excess, as solvent and reagent)
- Sodium ethoxide (21 wt% solution in ethanol, 1.0 eq)
- 10% Hydrochloric acid
- · Ethyl ether
- Magnesium sulfate (anhydrous)
- · Nitrogen gas

Procedure:

- To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add sodium ethoxide solution (39 mL, 0.1 mol) dropwise.[4]
- Fit the reaction flask with a condenser and a Dean-Stark trap to remove ethanol via azeotropic distillation. Heat the mixture.[4]
- Add more ethyl acetate as needed to maintain the reaction volume. Continue heating for approximately three hours until the distillate temperature reaches 75 °C.[4]
- Allow the reaction to cool and stand overnight. A white solid precipitate will form.[4]
- Collect the solid by filtration. Dissolve it in water and acidify the solution to a pH of ~2 at 0 °C using 10% aqueous hydrochloric acid.[4]
- Extract the acidified aqueous solution three times with ethyl ether.[4]
- Wash the initial ethyl acetate filtrate with water (3x), acidify with 10% HCl, and extract with ethyl ether.[4]
- Combine all ether extracts, dry over anhydrous magnesium sulfate, and filter.



• Remove the solvent under reduced pressure to yield 1-cyclopropylbutane-1,3-dione as an oil.[4] The product can be used in the next step, often without further purification.[4]

Synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione

This proposed protocol employs electrophilic chlorination of the beta-diketone intermediate, a common method for such transformations. The methodology is adapted from the synthesis of structurally similar compounds.[6]

Materials and Reagents:

- 1-Cyclopropylbutane-1,3-dione (1.0 eq)
- Sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq)
- Dichloromethane (anhydrous)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 1-cyclopropylbutane-1,3-dione in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Slowly add sulfuryl chloride dropwise to the stirred solution over 15-20 minutes. The reaction
 is exothermic and should be controlled to maintain the temperature.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.



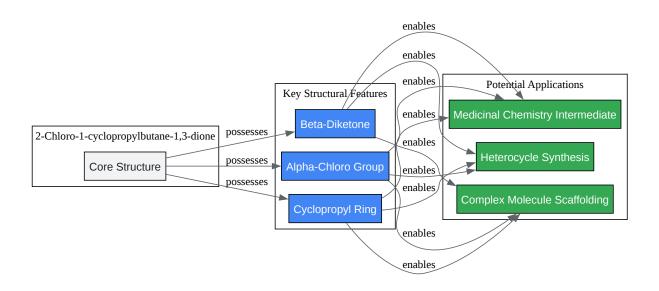
- Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **2-Chloro-1-cyclopropylbutane-1,3-dione** by column chromatography on silica gel or by vacuum distillation to yield the pure compound.

Applications in Research and Development

As a functionalized beta-diketone, **2-Chloro-1-cyclopropylbutane-1,3-dione** holds potential as a versatile intermediate in organic synthesis. The presence of two carbonyl groups, a reactive alpha-chloro position, and a cyclopropyl ring offers multiple sites for chemical modification.

For drug development professionals, this molecule can serve as a starting material or key building block for synthesizing heterocyclic compounds and other complex molecular architectures with potential biological activity. The cyclopropyl moiety is a common feature in many pharmaceutical agents, valued for its ability to introduce conformational rigidity and modulate metabolic stability.[7] The analogous compound, 1-cyclopropyl-1,3-butanedione, is used in the synthesis of antimicrobial agents, suggesting a similar potential for its chlorinated derivative.[5]





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Caption: Key features and applications of the target molecule.

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